4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE
Description
4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a pyrimidinyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
4-amino-N-[4-[(E)-2-(3-bromophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEAXNWOWJEQRK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidinyl group and the introduction of the bromophenyl group. Common synthetic routes may involve:
Formation of the Pyrimidinyl Group: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: This step often involves the use of bromination reactions to introduce the bromine atom into the phenyl ring.
Coupling Reactions: The final step usually involves coupling the pyrimidinyl and bromophenyl groups with the amino and sulfonamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial lipids . In cancer research, it may exert its effects by interfering with cellular processes involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(4-Bromophenyl)-thiazol-2-amine: Studied for its biological activity and molecular docking properties.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
Uniqueness
4-AMINO-N-{4-[(1E)-2-(3-BROMOPHENYL)ETHENYL]PYRIMIDIN-2-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
